molecular formula C22H19NO3 B12388039 Ugt1A1-IN-1

Ugt1A1-IN-1

Cat. No.: B12388039
M. Wt: 345.4 g/mol
InChI Key: JRXIYIQGSHSLMX-UHFFFAOYSA-N
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Description

Ugt1A1-IN-1 is a chemical compound known for its inhibitory effects on the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds through the process of glucuronidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ugt1A1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the desired product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ugt1A1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.

Scientific Research Applications

Ugt1A1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Ugt1A1-IN-1 exerts its effects by inhibiting the activity of the UGT1A1 enzyme. This inhibition prevents the glucuronidation of substrates, leading to an accumulation of unconjugated compounds. The molecular targets of this compound include the active site of the UGT1A1 enzyme, where it binds and blocks the enzyme’s catalytic activity. This inhibition can affect various metabolic pathways and has implications for drug metabolism and toxicity .

Comparison with Similar Compounds

Similar Compounds

    UGT1A3-IN-1: Another inhibitor of the UGT1A family, specifically targeting UGT1A3.

    UGT1A4-IN-1: Inhibits UGT1A4 and has similar applications in studying glucuronidation.

    UGT2B7-IN-1: Targets UGT2B7, another enzyme involved in glucuronidation.

Uniqueness

Ugt1A1-IN-1 is unique in its specificity for UGT1A1, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its ability to selectively inhibit UGT1A1 without affecting other UGT enzymes allows for more precise investigations into UGT1A1-related pathways and their implications in health and disease .

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

2-butyl-6-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3

InChI Key

JRXIYIQGSHSLMX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O

Origin of Product

United States

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